8-[benzyl(methyl)amino]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative with a benzyl(methyl)amino substituent at position 8, a 3-(4-chlorophenoxy)-2-hydroxypropyl group at position 7, and a methyl group at position 2. Its molecular formula is C₂₃H₂₄ClN₅O₄, and its molecular weight is 478.93 g/mol (estimated based on structural analogs in ).
Properties
CAS No. |
332904-84-4 |
|---|---|
Molecular Formula |
C23H24ClN5O4 |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
8-[benzyl(methyl)amino]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C23H24ClN5O4/c1-27(12-15-6-4-3-5-7-15)22-25-20-19(21(31)26-23(32)28(20)2)29(22)13-17(30)14-33-18-10-8-16(24)9-11-18/h3-11,17,30H,12-14H2,1-2H3,(H,26,31,32) |
InChI Key |
IGPGWMHEFXUIDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC(COC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Epoxide Formation
The 7-propyl side chain is oxidized to an epoxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–5°C. This intermediate is highly reactive and must be used immediately.
Ring-Opening with 4-Chlorophenol
The epoxide undergoes nucleophilic attack by 4-chlorophenol in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). This reaction occurs in a biphasic system (toluene/aqueous K₂CO₃) at 50–70°C, yielding the 3-(4-chlorophenoxy)-2-hydroxypropyl substituent.
-
Catalyst : 5 mol% TBAB.
-
Reaction Time : 6–8 hours.
-
Yield : 78–82%.
Final Purification and Characterization
Crude product is purified via:
-
Liquid-Liquid Extraction : Separation of the organic layer (toluene or DCM) from aqueous residues.
-
Recrystallization : Ethanol/water (3:1 v/v) at –20°C affords crystalline product with 99% purity.
-
Chromatography : Optional silica gel column chromatography using ethyl acetate/hexane (1:2) for analytical-grade material.
Analytical Data :
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Overall Yield | 70% | 82% | 75% |
| Reaction Time | 12 hours | 10 hours | 14 hours |
| Purity | 99% | 99.5% | 98% |
| Catalyst | TBAB | None | PEG-400 |
| Solvent System | Toluene/H₂O | DCM/MeOH | Acetonitrile/H₂O |
Method B, utilizing phase-transfer catalysis without additional solvents, emerges as the most efficient, offering higher yields and reduced environmental impact.
Industrial-Scale Considerations
Large-scale production faces challenges in heat management and catalyst recovery. Continuous flow reactors equipped with in-line UV monitoring have been proposed to maintain optimal temperatures (70±2°C) and automate intermediate quenching. Additionally, solvent recycling systems reduce DMF and toluene consumption by 40% .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
8-[benzyl(methyl)amino]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-2,6-dione derivatives are widely studied for their adenosine receptor modulation and anti-inflammatory properties. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Key Findings from Structural Comparisons :
Position 7 Modifications: The 3-(4-chlorophenoxy)-2-hydroxypropyl group in the target compound (vs. Analogs with octyl or phenylpropyl chains (e.g., ) exhibit higher lipophilicity but reduced water solubility .
Position 8 Modifications: The benzyl(methyl)amino group in the target compound provides a balance of hydrophobicity and moderate steric hindrance. Replacing this with methoxypropylamino () reduces aromatic interactions, while 2-hydroxyethylamino () increases polarity but may reduce membrane permeability . 4-Methoxybenzylamino () introduces electron-donating methoxy groups, which could alter electronic properties and binding affinity .
Biological Implications: Compounds with 4-chlorophenoxy or 4-chlorobenzyl groups (e.g., Target, ) may exhibit enhanced adenosine A2A receptor binding due to halogen-mediated interactions, as suggested by anti-inflammatory studies in . The absence of a hydroxyl group in 8-[benzyl(methyl)amino]-7-(4-chlorobenzyl) () correlates with lower solubility, as noted in its molecular weight (409.87 vs. 478.93 for the target) .
Biological Activity
The compound 8-[benzyl(methyl)amino]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione , identified by CAS number 941938-00-7, belongs to the purine class of molecules. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₅O₄ |
| Molecular Weight | 483.9 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Purine Core : The purine structure is synthesized through condensation reactions.
- Alkylation : The introduction of the benzyl(methyl)amino group is achieved via alkylation with benzyl chloride and methylamine.
- Hydroxypropyl Group Addition : This is done through nucleophilic substitution reactions using appropriate alkyl halides.
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication and cell cycle regulation, which is crucial for its anticancer properties.
- Receptor Modulation : The compound can modulate receptor activity, influencing various signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may effectively inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
Other Biological Activities
In addition to its anticancer effects, this compound has been studied for:
- Anti-inflammatory Properties : Similar compounds in its class have demonstrated anti-inflammatory effects, suggesting a potential therapeutic application.
- Antiviral Activity : Some purine derivatives have exhibited antiviral properties, warranting further investigation into this compound's capabilities.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of the compound against several cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at lower concentrations, particularly in MCF7 and HepG2 cells.
Study 2: Mechanistic Insights
Research focused on understanding the mechanism behind the anticancer activity revealed that the compound induces apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 8-[benzyl(methyl)amino]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step protocols, including alkylation of the purine core, introduction of the benzyl(methyl)amino group at position 8, and functionalization at position 7 with a chlorophenoxy-hydroxypropyl moiety. Key variables include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and reaction time (12–48 hours). For example, highlights the importance of solvent polarity in stabilizing intermediates during alkylation . Optimization should include systematic screening of catalysts (e.g., K₂CO₃ for deprotonation) and purification via column chromatography or recrystallization.
Q. How can researchers confirm the molecular structure of this compound and its intermediates?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography (if crystalline) to resolve bond angles and spatial arrangement, as demonstrated in for a related purine derivative .
- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities (Kd values) for targets like adenosine receptors or phosphodiesterases.
- Enzyme inhibition studies : Monitor activity changes (e.g., via spectrophotometric assays) in the presence of the compound, as suggested in for structurally similar purines .
- Molecular docking and MD simulations : Leverage software like AutoDock or Schrödinger Suite to predict binding modes, guided by the compound’s InChIKey (e.g., NMCHYWGKBADVMK for analogs in ) .
Q. What strategies can resolve contradictory data in pharmacological studies (e.g., varying potency across assays)?
- Methodological Answer :
- Enantiomer separation : If the compound has chiral centers (e.g., 2-hydroxypropyl group), use chiral HPLC to isolate enantiomers and test activity differences, as seen in for theophylline derivatives .
- Metabolic stability profiling : Assess hepatic microsomal degradation to rule out rapid metabolism skewing in vitro vs. in vivo results.
- Proteomic profiling : Identify off-target interactions via kinase panels or proteome-wide affinity pulldowns.
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modifications at positions 7 and 8 (e.g., replacing 4-chlorophenoxy with fluorophenoxy or morpholino groups) and compare bioactivity, as shown in and .
- Computational QSAR modeling : Train models using descriptors like logP, polar surface area, and electronic parameters to predict activity trends.
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bond donors/acceptors) using software such as Phase or MOE.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
